molecular formula C21H28N4O B4073229 N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B4073229
M. Wt: 352.5 g/mol
InChI Key: NUQGZZCFIXIACH-UHFFFAOYSA-N
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Description

N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its complex structure, which includes a piperidine ring, a pyrazole ring, and a cyclopropane carboxamide group. Its unique chemical configuration makes it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylpropyl Group: This step may involve alkylation reactions using phenylpropyl halides.

    Synthesis of the Pyrazole Ring: This can be done through condensation reactions involving hydrazines and diketones.

    Formation of the Cyclopropane Carboxamide Group: This step may involve cyclopropanation reactions followed by amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Known for its potent analgesic properties.

    2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Another synthetic opioid with similar structural features.

Uniqueness

N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide stands out due to its unique combination of a piperidine ring, a pyrazole ring, and a cyclopropane carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c26-21(18-8-9-18)23-20-10-13-22-25(20)19-11-15-24(16-12-19)14-4-7-17-5-2-1-3-6-17/h1-3,5-6,10,13,18-19H,4,7-9,11-12,14-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQGZZCFIXIACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
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N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
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N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
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N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
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N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
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N-[2-[1-(3-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

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